molecular formula C23H20N4O4 B14006274 1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine CAS No. 14533-16-5

1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine

Cat. No.: B14006274
CAS No.: 14533-16-5
M. Wt: 416.4 g/mol
InChI Key: YFFKSUCNYRZQGE-UHFFFAOYSA-N
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Description

N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline is a complex organic compound with a molecular formula of C23H20N4O4 and a molecular weight of 416.429 g/mol This compound is characterized by its intricate structure, which includes a cyclopropyl group, a dinitroaniline moiety, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of the cyclopropyl and aniline derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Properties

CAS No.

14533-16-5

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C23H20N4O4/c1-15-7-9-17(10-8-15)23(20-14-19(20)16-5-3-2-4-6-16)25-24-21-12-11-18(26(28)29)13-22(21)27(30)31/h2-13,19-20,24H,14H2,1H3

InChI Key

YFFKSUCNYRZQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3C4=CC=CC=C4

Origin of Product

United States

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